molecular formula C₈H₁₀Br₂O₂ B1141879 Deltamethrinic acid CAS No. 72691-18-0

Deltamethrinic acid

Cat. No.: B1141879
CAS No.: 72691-18-0
M. Wt: 297.97
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deltamethrinic acid is a synthetic compound inspired by the natural compounds found in the flower head of the plant Chrysanthemum cinerariifolium. It is a type of pyrethroid, which is a class of organic compounds known for their insecticidal properties.

Biochemical Analysis

Biochemical Properties

Deltamethrinic acid, as part of the pyrethroid family, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily in the nervous system of insects, leading to prolonged depolarization and hyperexcitability .

Cellular Effects

This compound, through its ester deltamethrin, has been shown to exert a variety of toxic effects on organs such as the kidney, heart muscle, and nerves in animals . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and hyperexcitability . This tends to be reversible and can cause changes in gene expression .

Temporal Effects in Laboratory Settings

Its ester deltamethrin has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of its ester deltamethrin have been shown to affect cardiovascular and respiratory functions and alter electroencephalogram patterns in dogs .

Metabolic Pathways

Its ester deltamethrin is metabolized in the liver and excreted primarily in the feces .

Transport and Distribution

Its ester deltamethrin is known to be distributed widely in the body after absorption, with the highest concentrations found in fatty tissues .

Subcellular Localization

Its ester deltamethrin is known to bind to plasma proteins and is stored in fat, from where it is slowly released .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deltamethrinic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Deltamethrinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Deltamethrinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of pyrethroid synthesis and reactivity.

    Biology: It is used in studies of insect physiology and the development of insecticides.

    Medicine: Research has explored its potential use in developing treatments for parasitic infections.

    Industry: It is used in the production of insecticides and pest control products

Comparison with Similar Compounds

Uniqueness: Deltamethrinic acid is unique due to its high insecticidal activity and low toxicity to mammals. Its structure, inspired by natural compounds, allows it to effectively target insect nervous systems while minimizing harm to non-target organisms .

Biological Activity

Deltamethrinic acid is a significant metabolite of deltamethrin, a synthetic pyrethroid insecticide widely used for pest control. Understanding the biological activity of this compound is essential for assessing its environmental impact, toxicity, and potential health risks. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Deltamethrin is a type II pyrethroid that exerts its effects primarily by disrupting the normal functioning of sodium channels in neuronal membranes. This disruption leads to prolonged depolarization and hyperexcitability of neurons, which can result in neurotoxic effects. The mechanism involves:

  • Sodium Channel Modulation : Deltamethrin enhances the release of neurotransmitters like norepinephrine while inhibiting the reuptake process, leading to increased synaptic activity .
  • Neurotoxicity : Studies indicate that this compound can induce neurotoxic effects similar to those observed with organophosphate compounds, including symptoms such as muscle fasciculations and seizures .

Acute Toxicity

Acute toxicity studies have shown that deltamethrin has a low to moderate toxicity profile. The oral LD50 values for deltamethrin range from 30 mg/kg for females to 50 mg/kg for males in rat models . Symptoms of acute toxicity include:

  • Salivation
  • Ataxia
  • Choreoathetotic movements

These symptoms reflect the compound's neurotoxic potential, which is critical for understanding its safety profile in agricultural and domestic settings.

Subchronic Toxicity

Research on subchronic exposure has revealed significant biochemical and histopathological changes in animal models. For instance, a study conducted on laying chickens indicated that daily administration of deltamethrin led to:

  • Increased levels of total cholesterol (TC) and triglycerides (TG) in plasma.
  • Elevated blood urea nitrogen (BUN) and creatinine (Cr) levels, indicating renal impairment.
  • Histopathological changes in liver tissue consistent with toxic exposure .

Case Report: Deltamethrin Poisoning Mimicking Organophosphate Poisoning

A notable case involved a patient who ingested deltamethrin, presenting symptoms akin to organophosphate poisoning. The patient exhibited muscle fasciculations and altered sensorium, which were resolved with supportive care. This case highlights the potential for misdiagnosis due to symptom overlap between different classes of pesticides .

Subchronic Effects on Reproductive Health

Another study investigated the reproductive effects of deltamethrin on male offspring exposed during gestation. Findings indicated significant alterations in sex hormone levels and spermatogenesis, suggesting that this compound may adversely affect reproductive health through endocrine disruption mechanisms .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Findings Reference
Acute ToxicityLD50 values: 30 mg/kg (female), 50 mg/kg (male); symptoms include ataxia and salivation
Subchronic ToxicityIncreased TC, TG; elevated BUN and Cr; liver histopathology changes
NeurotoxicityMimics organophosphate poisoning; causes muscle fasciculations
Reproductive HealthDisruption in spermatogenesis; hormonal imbalances observed in offspring

Properties

IUPAC Name

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQXIJPQWLFSD-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873159
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53179-78-5, 63597-73-9
Record name Deltamethrinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELTAMETHRINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.